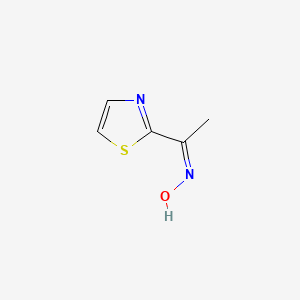
Ethanone,1-(2-thiazolyl)-,oxime(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(2-thiazolyl)-,oxime(9ci) is a chemical compound with the molecular formula C5H6N2OS It is known for its unique structure, which includes a thiazole ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-thiazolyl)-,oxime(9ci) typically involves the reaction of 2-thiazolyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of Ethanone,1-(2-thiazolyl)-,oxime(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-thiazolyl)-,oxime(9ci) undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Ethanone,1-(2-thiazolyl)-,oxime(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-thiazolyl)-,oxime(9ci) involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Similar structure but lacks the oxime group.
1-(4,5-Dihydro-2-thiazolyl)ethanone: Similar thiazole ring but different functional groups.
Uniqueness
Ethanone,1-(2-thiazolyl)-,oxime(9ci) is unique due to the presence of both the thiazole ring and the oxime group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
(NZ)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4- |
InChI Key |
MARLTXFMRHPTOA-DAXSKMNVSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=NC=CS1 |
Canonical SMILES |
CC(=NO)C1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
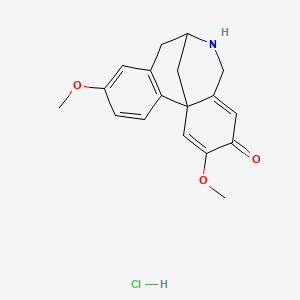
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
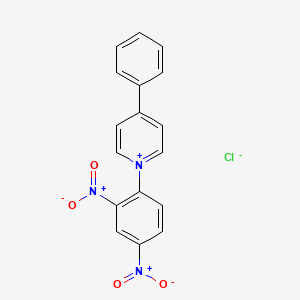
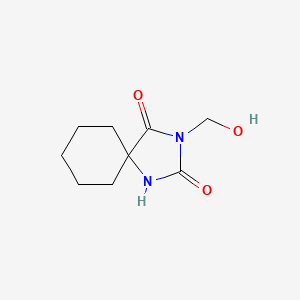
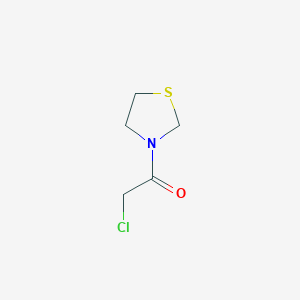
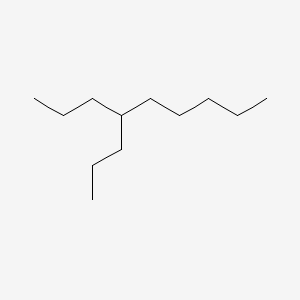
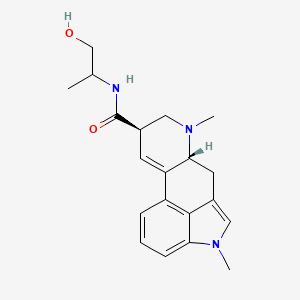

![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
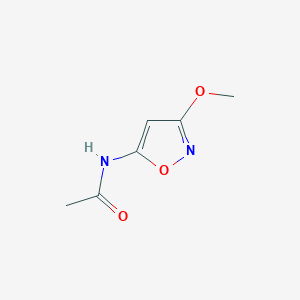
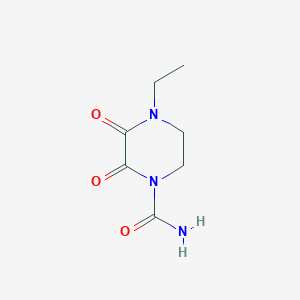
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
